4-甲基肉桂酸甲酯

描述

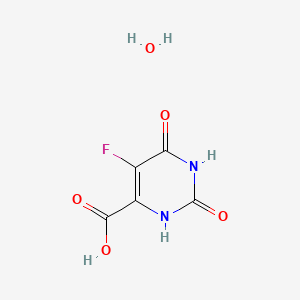

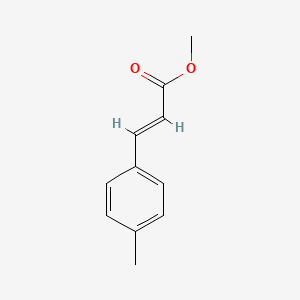

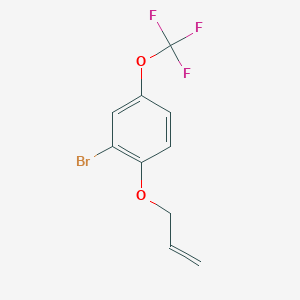

Methyl 4-methylcinnamate is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .

Synthesis Analysis

Methyl 4-methylcinnamate can be synthesized through an electro-organic approach via the Heck reaction . This method involves the application of an appropriate potential difference to activate both the aryl halide and olefin substrates, leading to the formation of the desired methyl cinnamate derivatives . This approach offers several advantages, including the elimination of the need for toxic catalysts, the use of a broad range of functional groups, and high product yields .Molecular Structure Analysis

The molecular structure of Methyl 4-methylcinnamate consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a double-bond stereo .Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-methylcinnamate are not detailed in the search results, it’s worth noting that cinnamates, in general, are known to participate in various chemical reactions. For instance, they can undergo trans-cis isomerization under certain conditions .Physical And Chemical Properties Analysis

Methyl 4-methylcinnamate has a molecular weight of 176.21 . It has a melting point of 60-61℃, a boiling point of 273℃, and a density of 1.057 .科学研究应用

高分辨率光谱

4-甲基肉桂酸甲酯已通过高分辨率光谱得到广泛研究。例如,研究重点关注其较低的激发单重态以及水络合对其光谱性质的影响。研究人员发现,与单个水分子络合显著改变了4-甲基肉桂酸甲酯的光谱特性,特别是在稳定最低激发单重态和影响跃迁强度方面 (de Groot 等人,2008 年)。此外,研究了 4-甲基肉桂酸甲酯的构象异质性,揭示了具有不同电子激发光谱的各种构象异构体,这些构象异构体使用紫外-紫外耗尽光谱和红外-紫外空穴燃烧光谱进行探索 (Tan 等人,2013 年)。

光动力学和光异构化

研究还深入研究了 4-甲基肉桂酸甲酯和相关化合物的激发态动力学。使用时间分辨泵浦探测光谱进行的研究揭示了紫外线 B 光激发后的光动力学,阐明了某些防晒剂的光化学和光保护机制 (Peperstraete 等人,2016 年)。此外,已在低温下观察到对甲氧基甲基肉桂酸的光异构化过程,提供了对该化合物电子激发态动力学的见解 (Miyazaki 等人,2015 年)。

合成和催化

在合成方面,已通过酯化生产 4-氟肉桂酸甲酯,利用强酸性阳离子交换树脂作为催化剂,展示了一种制备手性药物材料的经济高效的方法 (Si,2004 年)。另一项研究展示了一种用于甲基 (2R,3S)-3-(4-甲氧基苯基)缩水甘油酸酯(地尔硫卓的关键中间体)的实用合成方法,提供了对此类化合物大规模制备方法的见解 (Furutani 等人,2002 年)。

安全和危害

Methyl 4-methylcinnamate is moderately toxic by ingestion . It is combustible as a liquid, and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

未来方向

While specific future directions for Methyl 4-methylcinnamate are not detailed in the search results, it’s worth noting that research into cinnamates, in general, is ongoing. For instance, studies are being conducted to develop more environmentally friendly and efficient synthetic methods . Additionally, cinnamates are being investigated for their potential applications in various fields, including the flavor and perfume industries .

作用机制

Target of Action

Methyl 4-methylcinnamate is a synthetic compound that has been shown to have antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . These microorganisms are responsible for a variety of infectious diseases, and the ability of Methyl 4-methylcinnamate to inhibit their growth makes it a potential candidate for the development of new antimicrobial drugs .

Mode of Action

Methyl 4-methylcinnamate interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. By interacting with this target, Methyl 4-methylcinnamate disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

It is known that the compound interferes with the function of ergosterol, a key component of fungal cell membranes . This disruption can lead to a cascade of effects that ultimately result in cell death .

Result of Action

The primary result of Methyl 4-methylcinnamate’s action is the death of pathogenic fungi and bacteria . By disrupting the function of ergosterol in the fungal cell membrane, the compound causes the cell to die . This makes Methyl 4-methylcinnamate a potential candidate for the development of new antimicrobial drugs .

属性

IUPAC Name |

methyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJBRXRCJNSDHT-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346183 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20754-20-5 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)